molecular formula C19H15ClN2O3S B11014874 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B11014874
M. Wt: 386.9 g/mol
InChI Key: PELVDJNIJRFZQB-UHFFFAOYSA-N
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Description

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chlorophenyl group is introduced via a substitution reaction, and the benzoic acid moiety is attached through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole and chlorophenyl derivatives.

Scientific Research Applications

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzoic acid moiety can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the benzoic acid moiety.

    4-(4-Chlorophenyl)benzoic acid: Contains the chlorophenyl and benzoic acid groups but lacks the thiazole ring.

    Thiazole-4-acetic acid: Features the thiazole ring and acetic acid moiety but lacks the chlorophenyl group.

Uniqueness

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and benzoic acid moiety

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H15ClN2O3S/c20-15-6-4-13(5-7-15)18-22-16(11-26-18)9-17(23)21-10-12-2-1-3-14(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)

InChI Key

PELVDJNIJRFZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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